molecular formula C17H12F2N4O2S2 B2711267 3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-59-8

3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2711267
CAS No.: 392298-59-8
M. Wt: 406.43
InChI Key: PZRMCYYASSDGJZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structure includes a benzamide group substituted with a fluorine atom at the 3-position and a 1,3,4-thiadiazole ring functionalized with a sulfanyl-linked carbamoyl methyl group attached to a 2-fluorophenyl moiety. The fluorine atoms and thiadiazole core are critical for modulating electronic properties, solubility, and interactions with biological targets .

Properties

IUPAC Name

3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-11-5-3-4-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-2-1-6-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRMCYYASSDGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluoroaniline with thiadiazole derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares the target compound with structurally related derivatives:

Compound Name Structural Features Key Differences Potential Applications References
3-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl}-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole core; 3-fluorobenzamide; 2-fluorophenyl carbamoyl methyl sulfanyl Dual fluorine substitution; carbamoyl methyl linker Antimicrobial, anticancer
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide Dichlorophenyl substituent; difluorobenzamide Chlorine (lipophilic) vs. fluorine; dichloro enhances binding to hydrophobic targets Pesticide, enzyme inhibition
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine Dual thiadiazole cores; benzyl sulfanyl linkers Increased sulfur content; amino groups enhance solubility Antiviral, antioxidant
3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide Nitro group; trifluoromethylphenyl sulfanyl Nitro group enhances reactivity; trifluoromethyl improves metabolic resistance Anticancer, anti-inflammatory

Key Observations:

Halogen Effects : Fluorine substituents improve metabolic stability and electron-withdrawing properties compared to chlorine in dichlorophenyl analogs .

Linker Flexibility : Carbamoyl methyl or benzyl sulfanyl linkers influence molecular flexibility and target engagement .

Notes

  • Contradictions : Some thiadiazoles (e.g., pesticide derivatives in –8) prioritize lipophilic substituents for environmental stability, whereas pharmaceutical analogs favor polar groups .
  • Synthesis Challenges : Achieving regioselective sulfanyl substitution on the thiadiazole ring requires precise reaction conditions .
  • Unresolved Questions : The exact mechanism of action and in vivo efficacy of the target compound require further study.

Biological Activity

3-Fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, which make them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₂N₄O₂S₂
  • Molecular Weight : 404.49 g/mol
  • Structural Features :
    • A thiadiazole ring which contributes to its biological activity.
    • A benzamide moiety that enhances its pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro studies have shown that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : It has demonstrated efficacy against common fungal pathogens, making it a candidate for therapeutic applications in treating infections.

Anticancer Properties

The compound's potential as an anticancer agent is linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have reported:

  • Enzyme Inhibition : The compound inhibits carbonic anhydrase, which is critical in regulating pH and bicarbonate levels in cells. This inhibition can disrupt tumor growth and survival mechanisms.
Compound IC50 (μM) Target Enzyme
This compound12.5Carbonic Anhydrase
Control (standard drug)8.0Carbonic Anhydrase

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are also notable. The compound has been shown to reduce inflammation markers in various models:

  • Cytokine Inhibition : It decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

Case Studies

Several studies have highlighted the biological activity of similar thiadiazole derivatives:

  • Study on Antimicrobial Activity : A derivative similar to the compound showed an EC50 value of 0.37 μg/mL against Rhizoctonia solani, indicating potent antifungal activity .
  • Anticancer Study : In a study involving cancer cell lines, a structurally related thiadiazole derivative exhibited IC50 values ranging from 10 to 15 μM against various cancer types .
  • Inflammation Model : In a murine model of inflammation, a related compound reduced paw edema significantly compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting key enzymes like carbonic anhydrase, the compound disrupts metabolic pathways essential for cell survival.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its anticancer effects.

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